5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
CAS No.:
Cat. No.: VC15652976
Molecular Formula: C17H17NOS3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NOS3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | cyclopropyl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
| Standard InChI | InChI=1S/C17H17NOS3/c1-9-4-7-11-12(8-9)18(15(19)10-5-6-10)17(2,3)14-13(11)16(20)22-21-14/h4,7-8,10H,5-6H2,1-3H3 |
| Standard InChI Key | MVIQFGRQTOXVLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S |
Introduction
The compound 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule that has garnered significant attention due to its potential biological activities. This compound belongs to the class of dithioloquinolines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial effects.
Biological Activity
Research indicates that 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione possesses significant biological activity, particularly as an anticancer agent. It is believed to inhibit specific protein kinases involved in cancer progression, making it a promising candidate for further therapeutic development.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione, each exhibiting unique biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume